REACTION_CXSMILES
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[Cl:1][C:2]1[CH:23]=[CH:22][C:5]([CH2:6][O:7][CH2:8][C:9]2[N:14]=[C:13]([NH:15]C(=O)C(C)(C)C)[CH:12]=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.[OH-].[Na+]>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][O:7][CH2:8][C:9]2[N:14]=[C:13]([NH2:15])[CH:12]=[CH:11][CH:10]=2)=[CH:22][CH:23]=1 |f:1.2|
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Name
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N-[6-(4-chloro-benzyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide
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Quantity
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0.868 g
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Type
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reactant
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Smiles
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ClC1=CC=C(COCC2=CC=CC(=N2)NC(C(C)(C)C)=O)C=C1
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Name
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|
Quantity
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5.22 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
|
|
Smiles
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ClC1=CC=C(COCC2=CC=CC(=N2)N)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |